(18F)Fluoroethoxybenzovesamicol

Description

BenchChem offers high-quality (18F)Fluoroethoxybenzovesamicol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (18F)Fluoroethoxybenzovesamicol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

153215-75-9 |

|---|---|

Molecular Formula |

C23H28FNO2 |

Molecular Weight |

368.5 g/mol |

IUPAC Name |

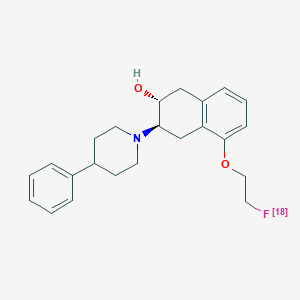

(2R,3R)-5-(2-(18F)fluoranylethoxy)-3-(4-phenylpiperidin-1-yl)-1,2,3,4-tetrahydronaphthalen-2-ol |

InChI |

InChI=1S/C23H28FNO2/c24-11-14-27-23-8-4-7-19-15-22(26)21(16-20(19)23)25-12-9-18(10-13-25)17-5-2-1-3-6-17/h1-8,18,21-22,26H,9-16H2/t21-,22-/m1/s1/i24-1 |

InChI Key |

QDERQSYUBLZZNW-OTUYWUNPSA-N |

Isomeric SMILES |

C1CN(CCC1C2=CC=CC=C2)[C@@H]3CC4=C(C[C@H]3O)C=CC=C4OCC[18F] |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3CC4=C(CC3O)C=CC=C4OCCF |

Origin of Product |

United States |

The Cholinergic System and Its Neurological Significance

The cholinergic system, which utilizes the neurotransmitter acetylcholine (B1216132) (ACh), is fundamental to a wide range of physiological processes in the brain. taylorandfrancis.com It is intricately involved in cognitive functions such as learning, memory, attention, and sensory information processing. taylorandfrancis.com The system comprises two main branches: a forebrain system involved in arousal and memory, and a brainstem system that regulates the sleep-waking cycle. cshl.edu

Dysfunction of the cholinergic system is a hallmark of several neurodegenerative diseases. nih.gov Conditions like Alzheimer's disease, Parkinson's disease, and Huntington's disease often exhibit altered levels of acetylcholine or modifications in its receptors. nih.govresearchgate.net This disruption in cholinergic circuits is frequently correlated with the cognitive, behavioral, and motor disabilities characteristic of these pathologies. nih.gov Consequently, damage to cholinergic neurons is considered a significant factor in the cognitive decline associated with these disorders. taylorandfrancis.com

The Vesicular Acetylcholine Transporter Vacht As a Research Target

The vesicular acetylcholine (B1216132) transporter (VAChT) is a protein located on the presynaptic vesicles of cholinergic neurons. nih.gov Its essential function is to load acetylcholine into these vesicles, making it available for release into the synapse. cas.cnwikipedia.org This process is crucial for cholinergic neurotransmission.

VAChT has emerged as a reliable and significant biomarker for assessing the integrity and density of cholinergic nerve terminals. nih.govnih.gov A decline in VAChT expression levels in the central nervous system has been linked to the onset and severity of dementia. nih.gov Targeting VAChT for imaging studies offers a more direct and specific measure of presynaptic cholinergic function compared to other markers like acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine. While AChE activity is also affected in neurodegenerative diseases, VAChT provides a more precise indication of the health of the cholinergic neurons themselves. snmjournals.org The development of radioligands that bind specifically to VAChT allows for the in vivo quantification of these crucial nerve terminals using techniques like Positron Emission Tomography (PET). nih.goveurekaselect.com

18f Fluoroethoxybenzovesamicol: a Preclinical Vacht Radioligand

Radiosynthetic Pathways of (18F)Fluoroethoxybenzovesamicol

The synthesis of (18F)FEOBV has been optimized to be a simple and efficient process suitable for large-scale production. umich.edu

Nucleophilic Radiofluorination of Precursor Compounds

The primary method for producing (18F)FEOBV involves a one-step nucleophilic radiofluorination. umich.edu This reaction uses the precursor (2R,3R)-5-(2-tosyloxyethoxy)benzovesamicol and no-carrier-added [18F]fluoride ion. nih.gov The reaction is typically carried out in a solvent like dimethylsulfoxide (DMSO) or hot acetonitrile (B52724) with Kryptofix 2.2.2 and potassium carbonate. umich.edunih.gov This approach has been shown to be rapid, with labeling often complete within 3 to 7 minutes at 120°C. umich.edu The resulting (18F)FEOBV is then purified to achieve high radiochemical purity. nih.gov

Initially, a two-step method was attempted, which involved the formation of [18F]fluoroethyl tosylate followed by its reaction with the benzovesamicol (B1254894) precursor. umich.edu However, this method was found to be inefficient, requiring an excess of the valuable chiral precursor. umich.edu The one-step nucleophilic substitution proved to be a more direct and higher-yielding pathway. umich.edu

Stereochemical Considerations in Synthesis

The biological activity of FEOBV is highly dependent on its stereochemistry. The desired biological activity, including selective binding to the VAChT and associated physiological effects, is exclusively associated with the (-)-enantiomer, specifically the (2R,3R) configuration. umich.eduresearchgate.net The synthesis of the enantiomerically pure forms of (18F)FEOBV starts with the corresponding pure (-) or (+) isomers of the aminobenzovesamicol precursor. umich.edu The inactive (+) isomer has been shown to have lower retention in tissues, confirming the stereospecificity of the binding process. nih.gov

Precursor Identification and Characterization

The key precursor for the successful one-step radiosynthesis is (2R,3R)-5-(2-tosyloxyethoxy)benzovesamicol. umich.edunih.gov This compound is a stable, crystalline substance that can be prepared on a preparative scale. umich.edu Its synthesis involves reacting the phenoxide salt of (-)-(2R,3R)-trans-2-hydroxy-3-(4-phenylpiperidino)-5-hydroxy-1,2,3,4-tetralin with an excess of ethylene (B1197577) glycol ditosylate (TET). umich.edu The precursor is well-characterized, with its structure confirmed by methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). umich.edu

By-product Analysis in Radiochemical Synthesis

During the initial development of the synthesis, the formation of side products was a concern that complicated purification and reduced yields. umich.edu In the early two-step approach, a significant by-product was the hydroxyethyl (B10761427) compound, which likely resulted from the reaction of the tosylate with trace amounts of hydroxide (B78521) or carbonate ions. umich.edu Serendipitously, the characterization of these by-products led to the identification of tosyloxyethoxybenzovesamicol, the ideal precursor for the more efficient one-step labeling reaction. umich.edu In the optimized one-step synthesis, (18F)FEOBV is formed as the sole radiolabeled product, simplifying the purification process. umich.edu

Post-Synthetic Purification and Quality Control Methodologies

High-Performance Liquid Chromatography (HPLC) Purification Techniques

Following the radiosynthesis, purification of (18F)FEOBV is crucial to ensure high radiochemical purity for in vivo applications. The standard method for this purification is reversed-phase high-performance liquid chromatography (HPLC). umich.edunih.gov This technique effectively separates the desired radiolabeled product from unreacted precursors, reagents, and any potential by-products. umich.edu The use of preparative HPLC allows for the isolation of (18F)FEOBV with a radiochemical purity greater than 99%. umich.edu The specific activity of the final product is also very high, typically in the range of 3-10 Ci/µmol. umich.edu The choice of mobile phase pH is important in HPLC for fluorine-18 (B77423) labeled compounds, as a pH greater than 5 is recommended for silica-based columns to ensure good recovery of [18F]fluoride. nih.gov

Table 1: Compound Names

| Compound Name | Abbreviation |

|---|---|

| (18F)Fluoroethoxybenzovesamicol | (18F)FEOBV |

| Vesicular Acetylcholine (B1216132) Transporter | VAChT |

| Ethylene Glycol Ditosylate | TET |

| Dimethylsulfoxide | DMSO |

| Nuclear Magnetic Resonance | NMR |

| Mass Spectrometry | MS |

Assessment of Radiochemical Purity

The radiochemical purity of (18F)Fluoroethoxybenzovesamicol (¹⁸F-FEOBV) is a critical quality parameter, ensuring that the detected radioactive signal originates from the desired tracer and not from radioactive impurities. This is typically assessed using analytical high-pressure liquid chromatography (HPLC).

Following synthesis, the radiochemical purity of ¹⁸F-FEOBV has been consistently reported to be high. Studies have demonstrated a radiochemical purity of greater than 99% as determined by reverse-phase HPLC. umich.eduumich.edu In other reported syntheses, the purity was found to be greater than 98% nih.govresearchgate.net and greater than 95%. nih.gov The final product is authenticated by co-injecting the radioactive product with a non-radioactive, authenticated standard of FEOBV on an analytical HPLC system to confirm its identity. nih.gov

The HPLC method often employs a C-18 silica (B1680970) column with a mobile phase consisting of a mixture of acetonitrile, methanol, and a phosphate (B84403) buffer. umich.edu This system effectively separates ¹⁸F-FEOBV from its precursors, such as (2R,3R)-5-(2-tosyloxyethoxy)benzovesamicol, and any potential radiolabeled byproducts. umich.edu

Determination of Specific Activity at End-of-Synthesis

The specific activity of a radiopharmaceutical, defined as the amount of radioactivity per unit mass of the compound, is a crucial factor, particularly for receptor-binding studies where a high specific activity is required to avoid pharmacological effects.

The specific activity of ¹⁸F-FEOBV at the end of synthesis (EOS) has been reported to be consistently high, achieved through "no-carrier-added" nucleophilic radiofluorination methods. umich.eduumich.edu Reported values for specific activity vary across different studies and synthesis batches but are generally in the range suitable for positron emission tomography (PET) imaging.

One study reported specific activities ranging from 3,500 to 13,300 Ci/mmol (129.5 to 492.1 GBq/µmol) at the end of synthesis. nih.gov Another reported a range of 3 to 17 Ci/µmol (111 to 629 GBq/µmol), with an average of 8 Ci/µmol (296 GBq/µmol). umich.edu Other research has documented specific activities exceeding 2000 Ci/mmol (74 GBq/µmol) umich.edu and greater than 74 GBq/µmol. nih.gov In another instance, specific activity was reported to be between 124-338 GBq/µmol. researchgate.net

Automation of Radiosynthesis Protocols for Research Application

The automation of radiosynthesis protocols is essential for the routine and reproducible production of radiopharmaceuticals for research and clinical applications. Automated systems offer advantages in terms of radiation safety, operator-independent consistency, and compliance with Good Manufacturing Practices (GMP).

The synthesis of ¹⁸F-FEOBV has been successfully automated, facilitating its use in preclinical research, particularly for PET imaging studies in non-human primates. nih.gov A General Electric Medical Systems TracerLab FX F N synthesis box has been utilized for the fully automated synthesis of ¹⁸F-FEOBV. nih.gov This demonstrates the feasibility of producing this radiotracer in a controlled and automated fashion, which is a critical step towards broader research application and potential clinical translation. The use of such automated synthesizers, often referred to as "black boxes," with minor modifications, allows for the large-scale production of ¹⁸F-FEOBV. umich.edu

High Affinity Binding to the Vesicular Acetylcholine Transporter (VAChT)

(-)-(18F)Fluoroethoxybenzovesamicol ([18F]FEOBV) is a vesamicol derivative that demonstrates high-affinity and selective binding to the vesicular acetylcholine transporter (VAChT). researchgate.net VAChT is a crucial protein located on the membrane of synaptic vesicles, responsible for transporting acetylcholine from the cytoplasm into the vesicles for subsequent release. nih.gov The binding of [18F]FEOBV to VAChT allows for the in-vivo quantification and mapping of cholinergic nerve terminal density. researchgate.net

Research has established that [18F]FEOBV is one of the most promising radioligands derived from vesamicol for this purpose. nih.gov Its high affinity for VAChT is a key attribute, with studies in rat models determining a dissociation constant (Ki) of 19.6 nM. nih.gov This strong binding affinity ensures that the tracer can effectively label VAChT even at the low concentrations used in PET imaging, providing a clear signal that correlates with the density of these transporters. researchgate.netnih.gov The robust binding allows for precise measurement of presynaptic cholinergic terminal density, making it a valuable tool in neuroscience research. researchgate.net

| Compound | Target | Species | Binding Affinity (Ki) | Reference |

|---|---|---|---|---|

| (-)-Fluoroethoxybenzovesamicol | VAChT | Rat | 19.6 nM | nih.gov |

Ligand Selectivity for VAChT Versus Other Receptor Systems in Preclinical Models

A critical feature of a successful PET ligand is its selectivity for the intended target over other potential binding sites, which could otherwise lead to non-specific signals and misinterpretation of the imaging data. [18F]FEOBV has been evaluated for its interaction with other neuroreceptor systems, notably dopamine (B1211576) and sigma receptors.

Studies have consistently shown that [18F]FEOBV possesses negligible affinity for dopamine receptors. nih.gov Preclinical research in rodents demonstrated that the regional brain distribution of (-)-[18F]FEOBV was not significantly altered by pretreatment with dopamine receptor antagonists like haloperidol (B65202) or raclopride. nih.govacs.org Furthermore, a study in human subjects with Parkinson's disease, a condition characterized by significant changes in the dopaminergic system, found no evidence that chronic treatment with dopamine D2-like receptor agonists modulated the binding of [18F]FEOBV in the brain. nih.govacs.org This lack of interaction indicates that [18F]FEOBV binding is not confounded by the status of the dopamine system, reinforcing its utility as a specific marker for VAChT. nih.gov

While some vesamicol analogs exhibit affinity for sigma (σ) receptors, [18F]FEOBV has demonstrated a favorable selectivity profile with low affinity for these sites. nih.govacs.org In-vitro binding assays have quantified the affinity of (-)-FEOBV for sigma-1 (σ₁) receptors, revealing a significant difference compared to its affinity for VAChT. The binding affinity for rat σ₁ receptors was determined to be approximately 209 nM. nih.govacs.org

Importantly, the affinity for human σ₁ receptors is even lower, with a reported Ki of 2275 nM. acs.org This represents more than a 100-fold lower affinity for human σ₁ receptors compared to its high affinity for VAChT. This low affinity for sigma receptors minimizes potential off-target binding, ensuring that the PET signal predominantly reflects the density of VAChT. nih.govacs.org

| Compound | Target | Species | Binding Affinity (Ki) | Selectivity (VAChT vs. σ₁) | Reference |

|---|---|---|---|---|---|

| (-)-FEOBV | VAChT | Rat | 19.6 nM | ~10.7-fold (Rat) ~116-fold (Human) | nih.gov |

| Sigma-1 Receptor | Rat | 209 nM | nih.govacs.org | ||

| (-)-FEOBV | Sigma-1 Receptor | Human | 2275 nM | N/A | acs.org |

Stereospecificity of (18F)Fluoroethoxybenzovesamicol Binding to VAChT

The interaction of [18F]FEOBV with VAChT is highly stereospecific, a hallmark of a specific ligand-receptor interaction. The biological activity is almost exclusively associated with the (-)-enantiomer, also referred to as the (2R,3R)-trans isomer. nih.gov

In-vitro and in-vivo studies have confirmed this stereoselectivity. The (+)-isomer of FEOBV is considered inactive and shows significantly lower retention in tissues compared to the active (-)-isomer. nih.gov This stereospecific binding is a consistent feature among vesamicol congeners and underscores that the binding of (-)-[18F]FEOBV to VAChT is a structurally specific and receptor-mediated process, rather than non-specific accumulation. nih.gov This property is critical for ensuring that the imaging signal accurately reflects the target density.

Vesamicol Binding Site Characterization

Vesamicol and its derivatives, including [18F]FEOBV, bind to a site on the VAChT that is distinct from the acetylcholine (ACh) binding site. This is known as an allosteric binding site, meaning its binding influences the transporter's function without directly competing with the substrate (ACh). acs.orgresearchgate.netnih.gov Recent structural biology studies have provided detailed insights into this binding pocket.

The vesamicol binding site is located within a negatively charged pocket of the transporter. nih.gov A key amino acid residue, Aspartate-398 (Asp398), plays a critical role in the binding through electrostatic interactions with the piperidinyl nitrogen of vesamicol. nih.gov Mutation of this residue has been shown to almost completely abolish vesamicol binding, confirming its importance. nih.gov The binding sites for vesamicol and acetylcholine are partially overlapping, which suggests that while vesamicol does not directly compete with ACh for the exact same binding pose, it can sterically hinder ACh binding and stabilize the transporter in a conformation that prevents the transport cycle. nih.gov

Furthermore, the binding of vesamicol to VAChT is sensitive to pH. acs.orgsigmaaldrich.cn The transporter has multiple protonation states that influence ligand affinity. For instance, the dissociation constant (Kd) for vesamicol binding changes with pH, decreasing from approximately 12 nM at neutral pH to 2.1 nM at pH 10. acs.orgresearchgate.net This behavior is governed by the protonation and deprotonation of specific amino acid residues at the binding site, which is obligatory for high-affinity binding. acs.org

Preclinical Pharmacological Characterization and in Vivo Behavior of 18f Fluoroethoxybenzovesamicol

In Vivo Biodistribution Studies in Animal Models

The in vivo biodistribution of (18F)FEOBV has been extensively studied in animal models to understand its uptake, distribution, and retention in different brain regions. These studies are crucial for validating its use as a specific marker for VAChT.

Regional Brain Uptake and Distribution in Rodents (Mouse, Rat)

In both mice and rats, (18F)FEOBV demonstrates a robust and heterogeneous distribution in the brain, consistent with the known density of cholinergic nerve terminals. nih.govnih.gov Following intravenous injection, the tracer readily crosses the blood-brain barrier. nih.govumich.edu

Studies in mice have shown a clear differential uptake of radioactivity in various brain regions. nih.gov Ex vivo dissection at three hours post-injection revealed a distribution pattern of striatum > cortex > hippocampus > thalamus > cerebellum. nih.gov This aligns with the expected high concentration of cholinergic synapses in the striatum and cortex. nih.gov

In rats, microPET imaging and ex vivo biodistribution studies have confirmed these findings. umich.edunih.gov The regional uptake follows a consistent order: striatum showing the highest uptake, followed by the cortex, thalamus, and the lowest uptake in the cerebellum. nih.govnih.gov This distribution pattern mirrors the known locations of presynaptic cholinergic markers. nih.gov For instance, in one study, the initial brain uptake of a similar F-18 labeled vesamicol (B58441) analog in rats was relatively uniform, but differences in regional uptake became more pronounced over time, with the striatum showing sustained high uptake. nih.gov Furthermore, pretreatment with compounds that target dopamine (B1211576) or sigma receptors did not significantly alter the regional brain distribution of (18F)FEOBV in rodents, indicating its high specificity for the VAChT. nih.gov

| Brain Region | Relative Uptake | Species |

|---|---|---|

| Striatum | High | Mouse, Rat |

| Cortex | Intermediate to High | Mouse, Rat |

| Hippocampus | Intermediate | Mouse |

| Thalamus | Intermediate | Rat |

| Cerebellum | Low | Mouse, Rat |

Regional Brain Uptake and Distribution in Non-Human Primates (Monkey)

Studies in rhesus and cynomolgus monkeys have further validated the potential of (18F)FEOBV for imaging the VAChT in primates. nih.govnih.gov PET imaging in monkeys demonstrates a heterogeneous retention of radioactivity in the brain, with a regional distribution pattern similar to that observed in rodents. nih.govsnmjournals.org

The highest accumulation of (18F)FEOBV is consistently observed in the striatum, which includes both the caudate and putamen. nih.govnih.gov Following the striatum, the thalamus and cortex show intermediate retention, while the cerebellum exhibits significant washout of the radioligand. nih.gov This distribution is consistent with the expected density of cholinergic nerve terminals in the primate brain. nih.gov In one study with a similar tracer, pretreatment with a known VAChT inhibitor, (-)-vesamicol, led to a substantial decrease (approximately 90%) in striatal uptake, further confirming the specific binding to VAChT. nih.gov

| Brain Region | Relative Uptake/Retention |

|---|---|

| Striatum | High |

| Thalamus | Intermediate |

| Cortex | Intermediate |

| Cerebellum | Low |

Temporal Dynamics of (18F)Fluoroethoxybenzovesamicol Brain Radioactivity

The temporal dynamics of (18F)FEOBV radioactivity in the brain reveal important information about its kinetics and binding characteristics. Following a bolus intravenous injection, the tracer rapidly enters the brain. nih.gov

In rats, peak uptake in the striatum, cortex, and cerebellum is observed within 3-4 minutes. nih.gov Subsequently, the radioactivity shows differential washout from these regions. There is significant clearance from the cerebellum, a region with low VAChT density, while retention is prolonged in the striatum and thalamus, areas rich in cholinergic terminals. nih.gov Intermediate retention is observed in the cortex. nih.gov

In monkeys, a similar pattern is observed. The striatum-to-cerebellum ratio of radioactivity increases over time, reaching a value of nearly four to one by 90 minutes post-injection, which indicates good specific binding and washout from non-target regions. nih.gov The kinetics of (18F)FEOBV suggest that it does not undergo significant defluorination in the brain. nih.govnih.gov

Ex Vivo Analyses of (18F)Fluoroethoxybenzovesamicol Distribution

Ex vivo analyses provide a more detailed and anatomically precise examination of the radiotracer's distribution in the brain, complementing the in vivo imaging data.

Ex Vivo Dissection Studies

Ex vivo dissection studies in rodents have been a fundamental tool for evaluating the regional uptake and pharmacological specificity of (18F)FEOBV. nih.govsnmjournals.org These studies involve administering the radiotracer to the animal, and after a specific time, dissecting the brain into different regions to measure the radioactivity in each part. nih.gov

These analyses have consistently demonstrated a heterogeneous distribution of (18F)FEOBV that aligns with the known distribution of cholinergic terminals. umich.edunih.gov The rank order of radioactivity concentration is typically striatum > cortex > cerebellum, which has been confirmed in multiple studies. nih.govsnmjournals.org These findings from ex vivo dissection have been crucial in the initial screening and validation of (18F)FEOBV as a suitable radioligand for VAChT imaging. nih.gov

Ex Vivo Autoradiography of Brain Tissue

Ex vivo autoradiography offers a high-resolution visualization of the radiotracer's distribution within the brain tissue. In this technique, brain sections from an animal that has been injected with (18F)FEOBV are exposed to a sensitive film or detector to create an image of the radioactivity distribution.

Autoradiography of rat brain sections performed three hours after intravenous injection of (18F)FEOBV has shown high localization of the tracer in brain areas known to be rich in presynaptic cholinergic elements. nih.gov The results from these studies are consistent with the findings from in vivo PET imaging and ex vivo dissection, providing further evidence for the specific binding of (18F)FEOBV to the vesicular acetylcholine (B1216132) transporter. nih.gov

Pharmacological Challenge and Blocking Studies in Animal Models

Pharmacological challenge studies are essential to confirm the binding specificity of a new radioligand to its intended target. These studies involve administering a non-radioactive compound ("cold ligand") that is known to bind to the target receptor, to see if it can block or displace the binding of the radiotracer.

Inhibition of VAChT Binding with Cold Ligands (e.g., Vesamicol, FEOBV)

Studies in animal models have consistently demonstrated that the binding of (18F)FEOBV can be blocked by the co-administration of non-radioactive ("cold") ligands that have a high affinity for the VAChT. This provides strong evidence that (18F)FEOBV is indeed binding to this specific transporter.

In mice, the administration of unlabeled (-)-FEOBV resulted in a dose-dependent reduction of radioactivity in brain regions known to have high concentrations of VAChT, such as the striatum and cortex. nih.gov For instance, at doses of 5 and 10 micrograms per kilogram, a clear decrease in the retention of (18F)FEOBV was observed in these areas. nih.gov This blocking effect confirms that the radiotracer is binding to a finite number of specific sites, consistent with the known distribution of VAChT.

Similarly, pretreatment of non-human primates with the established VAChT inhibitor, (-)-vesamicol, at a dose of 0.25 mg/kg, led to a dramatic decrease in striatal uptake of another VAChT radiotracer, with an approximate 90% reduction compared to baseline scans. nih.gov While this study was with a different tracer, it highlights the principle of using cold ligands to validate the target engagement of VAChT radioligands. The stereospecificity of binding has also been demonstrated, with the (-)-enantiomer of FEOBV being the active form that localizes to cholinergic regions, a characteristic shared with its curare-like pharmacological effects. nih.gov

These blocking studies are a critical component of the preclinical pharmacological characterization of (18F)FEOBV, confirming that its in vivo binding signal is a specific measure of VAChT density.

Table 1: Inhibition of (-)-[18F]FEOBV Binding in Mouse Brain by Cold (-)-FEOBV

This table shows the reduction in radioactivity in different brain regions of mice after the administration of non-radioactive (-)-FEOBV, indicating the specific binding of the radiotracer to VAChT.

| Brain Region | Effect of Cold Ligand Administration | Significance |

|---|---|---|

| Striatum | Reduced retention of radioactivity | High VAChT concentration region |

| Cortex | Reduced retention of radioactivity | High VAChT concentration region |

| Hippocampus | Heterogeneous distribution consistent with cholinergic synapses | Moderate VAChT concentration region |

| Thalamus | Heterogeneous distribution consistent with cholinergic synapses | Moderate VAChT concentration region |

| Cerebellum | Low retention, often used as a reference region | Low VAChT concentration region |

Specificity Against Non-Cholinergic Agents

To further establish the specificity of (18F)FEOBV for the vesicular acetylcholine transporter (VAChT), it is crucial to demonstrate a lack of significant binding to other, non-cholinergic receptor systems. Preclinical studies have addressed this by pretreating animal models with agents that target other neurotransmitter systems.

Research in rodents has shown that the regional brain distribution of (-)-(18F)FEOBV is largely unaffected by pretreatment with compounds such as haloperidol (B65202) (a dopamine D2 and sigma receptor antagonist), (+)-3-PPP (a sigma receptor ligand), and E-2020 (an acetylcholinesterase inhibitor). nih.govacs.org This indicates that, unlike some other vesamicol analogs, FEOBV does not have significant in vivo interactions with dopamine or sigma receptor systems. nih.gov While some studies have noted that haloperidol can cause a paradoxical decrease in cholinergic activity or potentially block off-target binding to sigma receptors in rats, this is thought to be due to interspecies differences in receptor binding affinities and is not expected to be a significant issue in human studies. nih.gov

The high specificity of (18F)FEOBV for VAChT is a key advantage, as it ensures that the PET signal accurately reflects the density of cholinergic terminals, without confounding influences from other neurotransmitter systems. This has been a critical factor in its successful translation to human imaging studies. nih.govresearchgate.net

Table 2: Effect of Non-Cholinergic Agents on (-)-[18F]FEOBV Brain Distribution in Rodents

This table summarizes the results of studies investigating the impact of various non-cholinergic drugs on the brain uptake of (-)-[18F]FEOBV, demonstrating the radiotracer's specificity for the vesicular acetylcholine transporter (VAChT).

| Pretreatment Agent | Target Receptor System | Effect on (-)-[18F]FEOBV Distribution | Reference |

|---|---|---|---|

| Haloperidol | Dopamine D2 / Sigma | Little change in regional distribution | nih.govacs.org |

| (+)-3-PPP | Sigma | Little change in regional distribution | nih.govacs.org |

| E-2020 | Acetylcholinesterase | Little change in regional distribution | nih.govacs.org |

Comparative Preclinical Evaluation with Other VAChT Radioligands

The development of PET radioligands for the vesicular acetylcholine transporter (VAChT) has seen the emergence of several candidates. Comparative evaluations are crucial to identify the tracer with the most favorable properties for clinical research. (18F)FEOBV has been compared to other VAChT radioligands, most notably those based on the vesamicol structure.

One of the key advantages of (18F)FEOBV is its high specificity and favorable kinetics. nih.gov In comparison to some other vesamicol derivatives, (18F)FEOBV exhibits a lower affinity for sigma-1 receptors, which can be a source of non-specific binding. nih.gov This high selectivity for VAChT ensures a cleaner signal that is more representative of cholinergic terminal density.

In early development, some researchers questioned the suitability of fluoroalkoxybenzovesamicols like (18F)FEOBV for in vivo imaging. nih.gov However, subsequent and more extensive studies in mice, rats, and non-human primates, including dynamic microPET imaging, have clearly demonstrated its efficacy as an in vivo imaging agent for VAChT. nih.govnih.gov These studies showed a clear heterogeneous brain distribution consistent with the known density of cholinergic terminals (striatum > cortex > cerebellum). nih.govnih.gov

When compared to the SPECT tracer [123I]Iodobenzovesamicol ([123I]IBVM), (18F)FEOBV offers the superior spatial resolution and quantification capabilities inherent to PET imaging. researchgate.netnih.gov While both tracers have been used to study the cholinergic system, PET with (18F)FEOBV allows for a more detailed and precise assessment of regional VAChT density. nih.gov For instance, one study noted that (18F)FEOBV shows lower binding in the mesopontine junction and medulla compared to [123I]IBVM. researchgate.net

Furthermore, the use of the fluorine-18 (B77423) radioisotope in (18F)FEOBV provides a practical advantage over carbon-11 (B1219553) labeled tracers due to its longer half-life (110 minutes vs. 20 minutes). This allows for more flexible production and imaging schedules and potentially the study of slower biological processes.

Table 4: Comparative Features of VAChT Radioligands

This table compares key characteristics of (18F)FEOBV with another commonly used VAChT radioligand, highlighting the advantages of the PET tracer.

| Feature | (18F)FEOBV (PET) | [123I]IBVM (SPECT) |

|---|---|---|

| Imaging Modality | Positron Emission Tomography (PET) | Single Photon Emission Computed Tomography (SPECT) |

| Spatial Resolution | Higher | Lower |

| Quantification | More precise | Less precise |

| Specificity | High, with low affinity for sigma-1 receptors | - |

| In Vivo Validation | Extensively validated in multiple species | Validated in human and animal studies |

Quantitative Positron Emission Tomography Pet Imaging Methodologies for 18f Fluoroethoxybenzovesamicol

PET Image Acquisition and Reconstruction Protocols in Animal Models

Preclinical evaluation of (18F)FEOBV has been conducted in various animal models, including mice, rats, and nonhuman primates, utilizing dedicated small-animal PET scanners. nih.gov

In studies involving rats, dynamic PET scans are typically performed for durations such as 90 minutes following a bolus injection of (18F)FEOBV. rug.nlresearchgate.net For instance, after selective lesions of the pedunculopontine tegmental nucleus (PPTg) in rats, animals were scanned with (18F)FEOBV to detect changes in cholinergic innervation. elsevierpure.comresearchgate.net Similarly, microPET imaging has been successfully used to determine the regional brain pharmacokinetics of the radioligand in both rat and rhesus monkey brains. nih.gov These imaging results in rats align with previous ex vivo autoradiography studies of the tracer's binding. nih.gov

Anesthesia is a standard component of animal imaging protocols to prevent motion artifacts. In mouse studies, animals have been anesthetized with diethyl ether for tail vein injections. nih.gov For serial PET scans in rats to evaluate other tracers, ketamine/xylazine anesthesia has been used. aesnet.org

The acquisition protocols are designed to capture the dynamic uptake and distribution of the tracer in the brain. Following the scan, images are reconstructed using standard algorithms, often with corrections for factors like scatter and attenuation, to produce quantitative data of tracer concentration over time in various brain regions. acs.org Co-registration of PET images with anatomical images from Magnetic Resonance Imaging (MRI) is also a common practice to accurately delineate regions of interest (ROIs). aesnet.org

Kinetic Modeling Approaches for (18F)Fluoroethoxybenzovesamicol Brain Uptake

To translate the raw PET data into meaningful biological parameters, such as tracer binding and transport rates, various kinetic modeling approaches are employed. These mathematical models describe the distribution of (18F)FEOBV between blood plasma and different compartments within the brain tissue. The selection of an appropriate model is critical for the accurate quantification of VAChT.

Compartmental models are a cornerstone of quantitative PET analysis. They represent the tissue as a system of distinct compartments, such as the free tracer in tissue and the tracer specifically bound to receptors.

One-Tissue Compartmental Model (1TCM): This model considers the tissue as a single compartment where the tracer can enter from plasma and exit back to plasma. In studies with rats, the 1TCM was found to be inadequate for describing the kinetics of (18F)FEOBV, as it failed to provide a good fit to the experimental data. rug.nlresearchgate.net

Two-Tissue Compartmental Model (2TCM): The 2TCM expands on the 1TCM by adding a second tissue compartment, representing specifically bound tracer. This model is often more suitable for radioligands that exhibit specific binding to receptors or transporters. For (18F)FEOBV in rats, the irreversible 2TCM provided a more reliable estimation of time-activity curves compared to the reversible 2TCM. rug.nlresearchgate.net The influx rate (Ki) derived from the irreversible 2TCM showed a lower coefficient of variation (14–24%) than the total distribution volume (VT) from the reversible model (16–108%), suggesting that the binding is best modeled as irreversible over the typical scan duration. rug.nlresearchgate.net In human studies, both 1TCM and 2TCM have been evaluated, with the 2TCM generally providing a better description of the tracer's kinetic behavior, particularly in regions with high VAChT density. nih.govnih.govnih.gov

Table 1: Comparison of Kinetic Models for (18F)FEOBV Quantification in Rats

| Kinetic Model | Scan Duration (min) | Key Finding | Coefficient of Variation (COV) | Source |

| 1TCM | 90 | Did not fit the data well. | N/A | rug.nlresearchgate.net |

| Irreversible 2TCM | 60 & 90 | More reliable than reversible 2TCM; reliably estimated time-activity curves. | Influx rate (Ki): 14-24% | rug.nlresearchgate.net |

| Reversible 2TCM | 60 & 90 | Less reliable than irreversible 2TCM. | Volume of Distribution (VT): 16-108% | rug.nlresearchgate.net |

Graphical analysis methods offer a more computationally straightforward approach to analyzing dynamic PET data without requiring the fitting of a complex compartmental model.

Patlak Analysis: This method is typically used for tracers that exhibit irreversible or slowly reversible binding. It generates a linear plot from which the net influx rate (Ki) can be determined. In rat studies, Patlak graphical analysis provided a good fit to the (18F)FEOBV data for both 60- and 90-minute acquisitions, with a coefficient of variation (12–27%) comparable to the irreversible 2TCM. rug.nlresearchgate.net This suggests that Patlak analysis is a robust method for quantifying (18F)FEOBV uptake in preclinical models. rug.nlresearchgate.net

Logan Analysis: The Logan plot is used for tracers with reversible binding to estimate the total distribution volume (VT). In first-in-human cardiac imaging studies, Logan graphical analysis yielded similar distribution volume estimates to compartmental models. nih.govnih.gov However, in rat brain studies, while Logan analysis performed comparably to irreversible models for a 60-minute scan duration, it demonstrated lower sensitivity to VAChT saturation, which could be a limitation in studies involving pharmacological challenges. rug.nlresearchgate.net

Reference tissue models are non-invasive methods that eliminate the need for arterial blood sampling by using a brain region devoid of specific binding sites as an input function. For (18F)FEOBV, the cerebellum is often used as the reference region. rug.nlresearchgate.net

These models provide an estimate of the distribution volume ratio (DVR), which is related to the binding potential (BPND), a measure of receptor density. In human studies, reference tissue approaches yielded stable estimates of the DVR (1 + BPND), with coefficients of variation from 6-12% in cortical regions to 20% in the striatum. nih.gov Importantly, the DVR estimates from reference tissue models show a very high correlation (r = 0.993) with the distribution of (18F)FEOBV determined from late static scans, confirming that these simpler, non-invasive methods provide a robust index of VAChT binding. nih.govsnmjournals.org

Assessment of Test-Retest Reliability in Preclinical PET Studies

The reliability of a PET tracer is its ability to produce consistent results in the same subject under identical conditions. This is a critical factor for longitudinal studies that aim to track disease progression or treatment effects. Test-retest reliability is assessed by performing two separate PET scans in the same subjects over a defined interval.

In preclinical studies with (18F)FEOBV in rats, test-retest reliability was evaluated by performing two dynamic scans one week apart. rug.nlresearchgate.net The results indicated that the Standardized Uptake Value (SUV), a simplified semi-quantitative measure, had good test-retest reliability and intraclass correlation. rug.nlresearchgate.net While detailed metrics for compartmental or graphical analyses were not specified, the good reliability of SUV suggests a stable in vivo performance of the tracer in preclinical settings. rug.nlresearchgate.net For other tracers, test-retest reliability is often reported as the within-subject variation and the intraclass correlation coefficient (ICC), with good reliability seen in high-uptake regions. nih.gov

Methodological Considerations for Input Function Determination

Full kinetic modeling using compartmental models requires an accurate arterial input function, which represents the time course of the unmetabolized radiotracer concentration in arterial plasma available for uptake into the brain. nih.gov

Determining the input function involves several methodological steps. First, serial arterial blood samples are collected throughout the dynamic PET scan. nih.govsnmjournals.org The radioactivity in these samples is then measured. A crucial step is to correct for the presence of radioactive metabolites, as the PET scanner cannot distinguish between the parent tracer and its metabolites. rug.nlresearchgate.net For (18F)FEOBV, this involves chromatographic analysis of the blood samples to separate the authentic tracer from its metabolic products. nih.govsnmjournals.org

Studies in rodents have shown that (18F)FEOBV is metabolized over time. In rats, the percentage of unmetabolized (18F)FEOBV in whole blood was approximately 80% at 5 minutes post-injection, decreasing to less than 10% by 60 minutes. umich.edu The only radioactive species extractable from rodent brain tissue, however, was the unmetabolized parent compound. umich.edu Modest metabolic defluorination has been observed, leading to some bone uptake of 18F-fluoride. umich.edu Accurate metabolite correction is therefore essential for precise quantification using kinetic models that rely on an arterial input function. rug.nlresearchgate.net

Investigative Applications of 18f Fluoroethoxybenzovesamicol in Cholinergic Neurobiology Research

Mapping Regional Cholinergic Terminal Density in Mammalian Brains

(18F)FEOBV PET imaging has been instrumental in delineating the regional distribution of cholinergic terminals in the mammalian brain. nih.govumich.edu Studies in humans have revealed a heterogeneous pattern of (18F)FEOBV binding, consistent with the known distribution of cholinergic neurons. The highest tracer binding is consistently observed in the striatum, a region known for its dense population of cholinergic interneurons. nih.govumich.edusnmjournals.org

Intermediate levels of binding are found in various subcortical and limbic structures, including the thalamus, amygdala, and hippocampus. umich.edusnmjournals.org The brainstem, particularly the pedunculopontine and laterodorsal tegmental nuclei, also demonstrates significant (18F)FEOBV uptake, reflecting the cholinergic projections from these areas. nih.govumich.edu In the neocortex, the distribution is non-uniform, with higher binding in the insula, anterior cingulate, and primary sensorimotor cortex, and lower binding in the occipital cortex. umich.edusnmjournals.org The cerebellum also shows a distinct pattern, with higher binding in the vermis and flocculonodular lobe compared to the lateral hemispheres. nih.govumich.edu

These in vivo findings in humans align with and expand upon data from postmortem human studies and research in other mammalian species, providing a comprehensive map of cholinergic innervation. nih.govumich.edu

Table 1: Regional Distribution of (18F)FEOBV Binding in the Human Brain

| Brain Region | (18F)FEOBV Binding Level | Key Cholinergic Projections Implicated |

|---|---|---|

| Striatum | Highest | Intrinsic Cholinergic Interneurons |

| Thalamus | Intermediate to High | Pedunculopontine/Laterodorsal Tegmental Complex |

| Amygdala | Intermediate | Basal Forebrain Cholinergic Complex |

| Hippocampus | Intermediate | Medial Septal/Vertical Limb of Diagonal Band |

| Brainstem (PPN/LDT) | Intermediate to High | Ascending and Descending Projections |

| Neocortex (Insula, Cingulate) | Intermediate | Basal Forebrain Cholinergic Complex |

| Cerebellum (Vermis) | Intermediate | Medial Vestibular Nucleus |

| Occipital Cortex | Lowest | - |

Preclinical Models of Cholinergic System Lesions and Denervation

Preclinical animal models are crucial for understanding the consequences of cholinergic system damage. (18F)FEOBV has proven to be a sensitive tool for detecting and quantifying cholinergic denervation in these models.

Detection of Neuronal Terminal Losses (e.g., Pedunculopontine Tegmental Neurons)

Studies utilizing selective immunotoxins, such as 192 IgG-saporin, to create lesions in the nucleus basalis magnocellularis (the rodent equivalent of the nucleus basalis of Meynert) have demonstrated the utility of (18F)FEOBV PET. nih.gov Following such lesions, significant reductions in (18F)FEOBV binding are observed in the cortical projection areas of these neurons. nih.gov This demonstrates the tracer's ability to detect the loss of cholinergic terminals resulting from damage to their parent cell bodies. Research has also highlighted the tracer's utility in visualizing cholinergic terminals from the pedunculopontine nucleus (PPN), a key area for motor control and arousal. nih.gov In models of Parkinson's disease, where PPN neurons are affected, changes in (18F)FEOBV binding can be observed. rug.nl

Correlative Studies with Histological Markers of Cholinergic Neurons

A critical aspect of validating any in vivo imaging biomarker is its correlation with established postmortem histological measures. Research has shown a strong concordance between in vivo (18F)FEOBV PET measurements and postmortem quantification of cholinergic markers. nih.gov Specifically, a significant correlation has been demonstrated between the reduction in (18F)FEOBV uptake measured by PET and the loss of choline (B1196258) acetyltransferase (ChAT)-immunoreactive fibers in the cortex of lesioned animals. nih.gov The optical density of ChAT staining in affected cortical regions accurately predicts the in vivo (18F)FEOBV binding. nih.gov This strong correlation provides robust evidence that (18F)FEOBV PET is an accurate and reliable in vivo measure of cholinergic terminal integrity. nih.govnih.gov

Table 2: Correlation of (18F)FEOBV PET with Histological Findings in a Rat Model of Cortical Cholinergic Deafferentation

| Measurement | Region | Finding | Correlation |

|---|---|---|---|

| (18F)FEOBV PET Binding | Orbitofrontal, Sensorimotor, Cingulate Cortices | Significant reduction post-lesion | High |

| Choline Acetyltransferase (ChAT) Immunostaining (Optical Density) | Corresponding Cortical Regions | Significant reduction post-lesion | High |

| Overall Correlation | Cortical Cluster | Average (18F)FEOBV DVR vs. Optical Density | 75% |

Research into Age-Related Alterations of Cholinergic Terminal Integrity in Animal Models

Normal aging is associated with changes in the cholinergic system, and animal models provide a controlled environment to study these alterations. (18F)FEOBV research in aging rodents has revealed age-associated declines in cholinergic terminal density. nih.govnih.gov These studies have shown significant reductions in (18F)FEOBV binding in specific brain regions, such as the hippocampus, in aged animals compared to younger counterparts. nih.gov These findings in animal models are consistent with observations in human aging studies, suggesting that animal models can effectively recapitulate key aspects of cholinergic aging. nih.govnih.gov The ability to non-invasively track these changes over the lifespan of an animal is a significant advantage of using (18F)FEOBV PET.

Preclinical Research on Cholinergic Dysfunction in Neurodegenerative Disease Models

(18F)FEOBV is a valuable tool for investigating the cholinergic deficits that are a hallmark of many neurodegenerative diseases, with a particular focus on Alzheimer's disease.

Investigation in Animal Models of Alzheimer's Disease Cholinergic Pathology

Alzheimer's disease is characterized by a profound loss of cholinergic neurons in the basal forebrain and their cortical projections. nih.govresearchgate.net Animal models that replicate aspects of Alzheimer's pathology, such as the overproduction of amyloid-beta, are used to study the progression of cholinergic deficits. nih.gov Autoradiography studies using (18F)FEOBV on postmortem brain tissue from Alzheimer's disease patients have shown significant decreases in tracer binding in the prefrontal cortex and specific subfields of the hippocampus (CA1 and CA3) compared to age-matched controls. nih.gov These findings demonstrate the tracer's sensitivity to the cholinergic denervation that occurs in the disease. nih.gov In vivo PET studies in animal models of Alzheimer's disease are being used to track the progression of these cholinergic deficits and to evaluate the efficacy of potential therapeutic interventions aimed at preserving or restoring cholinergic function. nih.govumich.edu

Table 3: (18F)FEOBV Binding Changes in Postmortem Human Alzheimer's Disease Brain Tissue

| Brain Region | % Decrease in (18F)FEOBV Binding in AD vs. Controls | Implicated Cholinergic Pathway |

|---|---|---|

| Prefrontal Cortex | 33% | Basalocortical Pathway (from Nucleus Basalis of Meynert) |

| Hippocampus (CA1) | 20% | Septohippocampal Pathway (from Medial Septal Nucleus) |

| Hippocampus (CA3) | 25% | Septohippocampal Pathway (from Medial Septal Nucleus) |

| Dentate Gyrus | No significant change | - |

Investigation in Animal Models of Parkinson's Disease Cholinergic Pathology

The progressive neurodegeneration in Parkinson's disease (PD) extends beyond the dopaminergic system, with significant cholinergic deficits contributing to both motor and non-motor symptoms. The radiotracer (18F)Fluoroethoxybenzovesamicol ((18F)FEOBV) has been instrumental in elucidating the extent of this cholinergic pathology in various preclinical animal models of PD. By targeting the vesicular acetylcholine (B1216132) transporter (VAChT), (18F)FEOBV positron emission tomography (PET) imaging allows for the in vivo quantification of cholinergic terminal density, providing a window into the integrity of the cholinergic system.

One of the key applications of (18F)FEOBV in this context has been in rat models featuring selective lesions of cholinergic nuclei that are known to degenerate in PD. For instance, studies involving unilateral lesions of the nucleus basalis of Meynert (NBM) using toxins like 192 IgG-saporin have demonstrated the sensitivity of (18F)FEOBV PET in detecting cholinergic terminal loss. nih.govresearchgate.net In these models, researchers have observed significant reductions in (18F)FEOBV binding in the frontal cortex ipsilateral to the lesion, with some studies also reporting contralateral effects. nih.gov

Another critical area of investigation has been the pedunculopontine tegmental nucleus (PPTg), a brainstem structure with cholinergic neurons that play a role in gait and posture, and which is affected in PD. In a study utilizing a rat model with bilateral selective lesions of the PPTg cholinergic neurons, (18F)FEOBV PET imaging successfully detected cholinergic losses in the brainstem, lateral thalamus, and pallidum. nih.govnih.govresearchgate.net A significant correlation was found between the in vivo (18F)FEOBV PET measurements and ex vivo VAChT immunocytochemistry in the brainstem, validating the tracer's utility in assessing neuronal terminal loss in this specific pathway. nih.govnih.govresearchgate.net

These preclinical investigations have not only confirmed the ability of (18F)FEOBV to map cholinergic deficits but have also provided a platform to explore the relationship between cholinergic denervation and specific motor and cognitive impairments observed in PD. While direct correlations in animal models are complex to establish, the spatial patterns of cholinergic loss identified with (18F)FEOBV PET often mirror the regional pathology observed in human PD patients, underscoring the translational relevance of these models. acs.orgnih.gov For example, the cholinergic denervation patterns seen in these animal studies align with clinical findings of cortical cholinergic degeneration being a prominent feature in non-demented PD patients. acs.orgnih.gov

The following table summarizes key findings from studies using (18F)FEOBV in animal models of Parkinson's disease cholinergic pathology:

| Animal Model | Lesion Target | Key Findings with (18F)FEOBV PET | Reference |

| Rat | Unilateral Nucleus Basalis of Meynert (NBM) lesion | Reduced (18F)FEOBV binding in the ipsilateral frontal cortex. | nih.govresearchgate.net |

| Rat | Bilateral selective lesion of pedunculopontine tegmental nucleus (PPTg) cholinergic neurons | Detectable cholinergic losses in the brainstem, lateral thalamus, and pallidum. | nih.govnih.govresearchgate.net |

| Rat | Aging rats (as a model of age-related cholinergic decline relevant to PD) | Age-associated reduction in (18F)FEOBV binding limited to the hippocampus. | nih.gov |

These studies collectively highlight the value of (18F)FEOBV as a research tool to non-invasively monitor the progression of cholinergic system degeneration in preclinical models of Parkinson's disease, offering a means to test potential therapeutic interventions aimed at mitigating this aspect of the disease.

Studies in Preclinical Models of Other Cholinergic-Related Disorders

Beyond Parkinson's disease, the application of (18F)Fluoroethoxybenzovesamicol ((18F)FEOBV) has been extended to preclinical models of other neurodegenerative disorders characterized by cholinergic dysfunction. These investigations are crucial for understanding the role of the cholinergic system in the pathophysiology of these conditions and for the development of targeted therapies.

A primary focus of such preclinical research has been Alzheimer's disease (AD) , where cholinergic neuron loss is a well-established hallmark. In animal models of AD, (18F)FEOBV PET has been used to quantify the extent of cholinergic denervation. For example, studies in aged rats have demonstrated age-related declines in (18F)FEOBV binding in regions like the hippocampus and temporo-parietal cortex, mirroring the cholinergic deficits seen in early AD. nih.gov Furthermore, in transgenic mouse models of AD, which overexpress proteins implicated in amyloid pathology, (18F)FEOBV PET has the potential to track the progressive loss of cholinergic terminals. frontiersin.org While some studies have focused on other imaging markers like [18F]FDG for glucose metabolism in these models, the specificity of (18F)FEOBV for VAChT offers a more direct measure of cholinergic integrity. frontiersin.org The ability of (18F)FEOBV PET to detect these changes in living animals provides a valuable tool for evaluating the efficacy of novel anti-cholinergic and disease-modifying therapies in a preclinical setting. nih.govresearchgate.netelsevierpure.com

The utility of (18F)FEOBV has also been suggested for studying other dementias. In the context of Dementia with Lewy Bodies (DLB) , which often presents with significant cholinergic deficits, preclinical models are being developed to recapitulate the key pathological features, including the accumulation of α-synuclein. frontiersin.org While direct (18F)FEOBV imaging studies in specific DLB animal models are emerging, the tracer's proven ability to quantify cholinergic denervation in other synucleinopathies like PD supports its potential application in this area. nih.govresearchgate.net

Similarly, neurodegenerative conditions such as Progressive Supranuclear Palsy (PSP) and Multiple System Atrophy (MSA) also involve cholinergic system pathology. nih.govresearchgate.net Preclinical research using (18F)FEOBV in models of these disorders can help to delineate the specific patterns of cholinergic involvement and their contribution to the clinical phenotype. The findings from a study on PPTg-lesioned rats, for instance, have been suggested to have useful applications for studying these atypical parkinsonian syndromes in humans. nih.govresearchgate.net

While research into Huntington's disease (HD) has also explored PET imaging of the cholinergic system, studies have often utilized other radiotracers. nih.govbiospective.com However, given the known cholinergic deficits in HD, (18F)FEOBV could serve as a valuable tool in preclinical HD models to further characterize the extent and progression of this pathology.

The table below provides a summary of the application of (18F)FEOBV in preclinical models of cholinergic-related disorders other than Parkinson's disease.

| Disorder | Animal Model | Key Findings/Potential Applications with (18F)FEOBV PET | Reference |

| Alzheimer's Disease | Aged rats | Demonstrated age-related reductions in (18F)FEOBV binding in the hippocampus and temporo-parietal cortex. | nih.gov |

| Alzheimer's Disease | Transgenic mouse models | Potential to quantify progressive cholinergic terminal loss. | frontiersin.org |

| Dementia with Lewy Bodies | Preclinical models of synucleinopathy | Supported application for quantifying cholinergic denervation based on findings in other synucleinopathies. | nih.govresearchgate.netfrontiersin.org |

| Progressive Supranuclear Palsy / Multiple System Atrophy | PPTg-lesioned rat model | Suggested as a useful tool for studying the cholinergic pathology in these disorders. | nih.govresearchgate.net |

Q & A

Q. (Advanced)

- Kinetic modeling : Use a two-tissue compartment model with arterial input function to estimate binding potential (BPND) .

- False discovery rate (FDR) control : For multi-region analyses (e.g., cortical/subcortical ROIs), apply Benjamini-Hochberg correction (α=0.05) to mitigate Type I errors .

- Motion correction : Co-register PET frames with MRI using rigid or non-linear algorithms (e.g., SPM12) to minimize motion artifacts in awake rodents or primates .

How can (18F)FEOBV PET be applied to study cholinergic deficits in Alzheimer’s disease (AD) and Parkinson’s disease (PD) models?

Q. (Advanced)

- AD models : In transgenic mice (e.g., APP/PS1), (18F)FEOBV PET reveals reduced basal forebrain and hippocampal uptake, correlating with histopathological markers (e.g., Aβ plaques) .

- PD applications : The Dutch Parkinson Cohort (DUPARC) uses (18F)FEOBV to assess VAChT loss in the enteric nervous system, linking gastrointestinal dysfunction to early PD pathology .

- Multi-modal integration : Combine with [¹⁸F]FDG PET to disentangle cholinergic deficits from metabolic changes in prodromal AD .

What are the technical challenges in translating (18F)FEOBV from preclinical to human studies?

Q. (Advanced)

- Radiation dosimetry : Estimate organ-specific absorbed doses using mouse-to-human scaling factors (e.g., OLINDA/EXM software) .

- Metabolite analysis : Develop rapid HPLC-MS methods to quantify plasma metabolites (e.g., defluorinated products) for accurate input function modeling .

- Regulatory compliance : Follow ICH guidelines for stability testing (e.g., 24-hour radiochemical stability at 25°C) and batch consistency (>10 validation batches) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.